1-(Adamantane-1-carbonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine
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Overview
Description
1-(Adamantane-1-carbonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine is a complex organic compound that features an adamantane core, a piperidine ring, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantane-1-carbonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction.
Attachment of the Methanone Group: The methanone group can be attached through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group.
Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it to a piperidine alcohol.
Substitution: Substitution reactions can occur at the adamantane core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methanone group could yield a carboxylic acid, while reduction of the piperidine ring could yield a piperidine alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may have potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for the treatment of various diseases.
Industry
In industry, the compound could be used in the development of new materials. Its unique structure could impart desirable properties to polymers and other materials.
Mechanism of Action
The mechanism of action of 1-(Adamantane-1-carbonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine would depend on its specific applications. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds with an adamantane core, such as amantadine and rimantadine.
Piperidine Derivatives: Compounds with a piperidine ring, such as piperine and piperidine itself.
Uniqueness
What sets 1-(Adamantane-1-carbonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine apart is its combination of an adamantane core, a piperidine ring, and a methanone group. This unique structure could impart unique properties, making it valuable for various applications.
Properties
IUPAC Name |
1-adamantyl-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO4/c1-29-23-10-22(11-24(12-23)30-2)17-31-16-18-3-5-27(6-4-18)25(28)26-13-19-7-20(14-26)9-21(8-19)15-26/h10-12,18-21H,3-9,13-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXJQOKQWASAPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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